Technical Guide: Properties of p-Chloro-DL-phenylalanine (PCPA)
Technical Guide: Properties of p-Chloro-DL-phenylalanine (PCPA)
Disclaimer: The compound "3-DL-Cpa-OH" as specified in the query is not a standard recognized chemical name and likely represents a typographical error or a non-standard abbreviation. Based on the constituent parts of the name ("Cpa" for chlorophenylalanine, "DL" for a racemic mixture), this technical guide will focus on the well-characterized and closely related compound, p-Chloro-DL-phenylalanine (PCPA) , also known as Fenclonine. The "3-" and "-OH" components of the query are ambiguous; this guide will primarily address the para (4-chloro) isomer, which is the most extensively studied. Where relevant, information on related hydroxylated compounds will be included.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physicochemical properties, biological activity, and experimental protocols related to p-Chloro-DL-phenylalanine.
Physicochemical Properties
The physical and chemical properties of p-Chloro-DL-phenylalanine are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO₂ | [1] |
| Molecular Weight | 199.63 g/mol | [1] |
| CAS Number | 7424-00-2 | [1] |
| Appearance | White to off-white solid/crystalline powder | |
| Melting Point | >240 °C (decomposes) | [1] |
| Solubility | Soluble in DMSO and 1M HCl. Slightly soluble in water, ethanol, and methanol. Solubility in aqueous solutions is pH-dependent. | |
| pKa | Not readily available | |
| LogP | Not readily available | |
| SMILES | NC(Cc1ccc(Cl)cc1)C(O)=O | [1] |
| InChI | InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | [1] |
Biological Properties and Activity
p-Chloro-DL-phenylalanine is primarily known for its potent and irreversible inhibition of the enzyme tryptophan hydroxylase, which is the rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).
| Property | Description | Reference |
| Mechanism of Action | Irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. This leads to a significant depletion of serotonin levels in the brain and peripheral tissues. | |
| Biological Target | Tryptophan Hydroxylase (TPH1 and TPH2 isoforms) | |
| Primary Effect | Depletion of serotonin (5-hydroxytryptamine, 5-HT) | |
| In Vivo Effects | Induces a long-lasting reduction in brain serotonin levels, affecting various physiological and behavioral processes regulated by serotonin, including sleep, mood, and appetite. | |
| Related Compounds | 3-(4-chlorophenyl)lactic acid has been investigated for its own biological activities, including potential antimicrobial properties. |
Experimental Protocols
Synthesis of p-Chloro-DL-phenylalanine
A common method for the synthesis of p-Chloro-DL-phenylalanine involves the nitration of L-phenylalanine, followed by reduction, diazotization, and displacement with a chloride ion.
Materials:
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L-Phenylalanine
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Fuming Nitric Acid (100%)
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Palladium on Carbon (Pd/C) catalyst
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Sodium Nitrite (NaNO₂)
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Copper(I) Chloride (CuCl)
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Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH)
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Ethanol
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Water
Procedure:
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Nitration of L-Phenylalanine:
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Dissolve L-phenylalanine in fuming nitric acid at a low temperature (e.g., 0°C).
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Stir the reaction mixture for a specified time to allow for the formation of a mixture of ortho, meta, and para-nitrophenylalanine isomers.
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Carefully pour the reaction mixture onto ice to precipitate the nitrated products.
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Isolate the solid by filtration and wash with cold water.
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The para-isomer can be purified from the mixture by recrystallization from water.
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Reduction of p-Nitro-L-phenylalanine:
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Suspend the purified p-nitro-L-phenylalanine in a suitable solvent such as ethanol or water.
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Add a catalytic amount of Pd/C.
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Hydrogenate the mixture under a hydrogen atmosphere until the reduction is complete (monitored by TLC or HPLC).
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Filter off the catalyst and evaporate the solvent to obtain p-amino-L-phenylalanine.
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Diazotization and Sandmeyer Reaction:
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Dissolve the p-amino-L-phenylalanine in an aqueous solution of hydrochloric acid at low temperature (0-5°C).
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Slowly add a solution of sodium nitrite in water to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
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Slowly add the cold diazonium salt solution to the cuprous chloride solution.
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Stir the reaction mixture at room temperature for several hours.
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Neutralize the solution with a base (e.g., NaOH) to precipitate the p-chloro-L-phenylalanine.
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Collect the product by filtration, wash with water, and dry. For the DL-racemic mixture, a similar synthetic route starting from DL-phenylalanine can be employed, or racemization can occur under certain reaction conditions.
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In Vivo Serotonin Depletion in Rodents
Materials:
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p-Chloro-DL-phenylalanine (PCPA)
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Vehicle (e.g., 0.9% saline, 0.5% carboxymethyl cellulose, or a solution containing cyclodextrin for improved solubility)
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Rodents (rats or mice)
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Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
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Preparation of PCPA Solution:
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Due to its limited aqueous solubility, PCPA is often administered as a suspension or by using solubilizing agents.
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For a suspension, weigh the required amount of PCPA and suspend it in the vehicle (e.g., 0.9% saline with a few drops of Tween 80) at the desired concentration (e.g., 10-30 mg/mL). Vortex thoroughly before each injection to ensure a uniform suspension.
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Alternatively, to prepare a solution, PCPA can be dissolved in 1M HCl and then neutralized with 1M NaOH. Another method involves using 2-Hydroxypropyl-β-cyclodextrin to enhance solubility.
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-
Administration:
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Administer PCPA to the animals via intraperitoneal (i.p.) injection.
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A typical dosage regimen for significant serotonin depletion in rats is 150-300 mg/kg daily for 2-3 consecutive days.
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The volume of injection should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).
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Time Course of Depletion:
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Maximum serotonin depletion is typically observed 2-4 days after the last injection.
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Serotonin levels will gradually recover over a period of 1-2 weeks.
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Tryptophan Hydroxylase Inhibition Assay
Materials:
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Tryptophan hydroxylase (recombinant or from tissue homogenate)
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L-Tryptophan (substrate)
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(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄, cofactor)
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Dithiothreitol (DTT)
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Catalase
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Ferrous ammonium sulfate
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Buffer (e.g., HEPES or MOPS, pH 7.0-7.4)
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p-Chloro-DL-phenylalanine (inhibitor)
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Perchloric acid (to stop the reaction)
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HPLC system with electrochemical or fluorescence detection
Procedure:
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Reaction Mixture Preparation:
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Prepare a reaction buffer containing HEPES or MOPS, catalase, and ferrous ammonium sulfate.
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Prepare stock solutions of L-tryptophan, BH₄, DTT, and PCPA.
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In a microcentrifuge tube, combine the reaction buffer, tryptophan, DTT, and varying concentrations of PCPA.
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Pre-incubate the mixture at 37°C for a few minutes.
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Enzyme Reaction:
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Initiate the reaction by adding the tryptophan hydroxylase enzyme and the cofactor BH₄.
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Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).
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Reaction Termination and Sample Preparation:
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Stop the reaction by adding a small volume of ice-cold perchloric acid.
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Centrifuge the tubes to pellet the precipitated protein.
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Filter the supernatant through a 0.22 µm filter.
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Analysis:
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Analyze the amount of 5-hydroxytryptophan (5-HTP) produced using an HPLC system.
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The percentage of inhibition is calculated by comparing the amount of 5-HTP produced in the presence of PCPA to the amount produced in the control (no inhibitor).
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The IC₅₀ value can be determined by testing a range of PCPA concentrations and fitting the data to a dose-response curve.
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HPLC Analysis of Serotonin and 5-HIAA in Brain Tissue
Materials:
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Brain tissue from control and PCPA-treated animals
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Homogenization buffer (e.g., 0.1 M perchloric acid)
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Internal standard (e.g., N-methylserotonin)
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Mobile phase for HPLC (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent like octanesulfonic acid)
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HPLC system with a C18 reverse-phase column and an electrochemical detector (ECD)
Procedure:
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Tissue Preparation:
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Dissect the brain region of interest (e.g., hippocampus, striatum, cortex) on ice.
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Weigh the tissue sample.
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Homogenize the tissue in a specific volume of ice-cold homogenization buffer containing the internal standard.
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Sample Processing:
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Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris and proteins.
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Filter the supernatant through a 0.22 µm syringe filter.
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HPLC-ECD Analysis:
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Inject a specific volume of the filtered supernatant onto the HPLC column.
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The mobile phase will separate serotonin, 5-HIAA, and the internal standard based on their physicochemical properties.
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The electrochemical detector will measure the current generated by the oxidation of the analytes as they elute from the column.
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The concentration of serotonin and 5-HIAA in the sample is determined by comparing the peak areas to those of a standard curve. The internal standard is used to correct for variations in sample preparation and injection volume.
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Visualizations
Serotonin Synthesis Pathway and Inhibition by PCPA
Caption: Serotonin synthesis pathway and the inhibitory action of PCPA.
Experimental Workflow for In Vivo Serotonin Depletion Study
Caption: Workflow for an in vivo study of serotonin depletion using PCPA.
